molecular formula C10H21NaO4S B14682608 2-Decanol, hydrogen sulfate, sodium salt CAS No. 32687-84-6

2-Decanol, hydrogen sulfate, sodium salt

Cat. No.: B14682608
CAS No.: 32687-84-6
M. Wt: 260.33 g/mol
InChI Key: UOCBNOYTNWINFD-UHFFFAOYSA-M
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Description

Significance of Branched Chain Alkyl Sulfates in Scientific Disciplines

Branched-chain alkyl sulfates represent a significant class of surfactants with distinct properties that make them valuable across various scientific and industrial fields. researchgate.net Unlike their linear counterparts, the branching in the alkyl chain imparts unique characteristics such as enhanced solubility, particularly at lower temperatures, and altered interfacial properties. google.comgoogle.com These attributes are of considerable interest in formulations for cleaning products and laundry detergents, especially for use in cold water washing conditions. google.com

In the field of petroleum engineering, branched-chain alkyl sulfates are investigated for their potential in enhanced oil recovery (EOR). caltech.eduresearchgate.netkoreascience.kr Their ability to reduce interfacial tension between oil and water allows for the mobilization of residual oil trapped in reservoir rock formations. researchgate.neteurekalert.org Research has shown that certain branched surfactant formulations can be more effective than linear ones in creating the ultra-low interfacial tension necessary for efficient oil recovery. researchgate.netkoreascience.kr Some studies have indicated that these surfactants can improve oil recovery by a significant percentage, even at low concentrations. researchgate.neteurekalert.org

Furthermore, the structure of branched alkyl sulfates influences their performance in applications requiring specific foaming and wetting properties. researchgate.net The position and length of the branch on the alkyl chain can be tailored to optimize performance for specific applications, making them a versatile tool for chemists and material scientists. researchgate.net Their unique properties have led to their use as emulsifying agents in creams and lotions and as wetting agents. epa.gov

Academic Context and Research Trajectories of 2-Decanol (B1670014) Derivatives

2-Decanol itself serves as a precursor and a model compound in various areas of chemical research. It is used to study chemical reactions such as catalytic oxidation and dehydrogenation. chemicalbook.comlookchem.com For instance, it has been used in the development of catalytic reactors for alcohol oxidation. chemicalbook.comlookchem.com

Research involving derivatives of 2-decanol and similar branched alcohols is increasingly focused on sustainability and the development of bio-based products. There is a growing demand for personal care and cosmetic ingredients derived from renewable sources, which is driving research into bio-based alcohols and their derivatives. The trend towards environmentally friendly plastics has also spurred interest in decanol-based plasticizers as sustainable alternatives.

The study of 2-decanol derivatives also extends to understanding their physical and chemical properties for various applications. For example, research on diesters derived from 1-decanol (B1670082) investigates their thermal properties for potential use as phase change materials for thermal energy storage. mdpi.com The versatile nature of decanol (B1663958) and its derivatives makes them key ingredients in the production of a wide range of products, from detergents and solvents to plasticizers. markwideresearch.com

Interactive Data Table: Applications of Branched-Chain Alkyl Sulfates

Application AreaSpecific UseKey Research Finding
Enhanced Oil Recovery (EOR)Reducing interfacial tension between oil and water in reservoirs.Can significantly increase the recovery of residual oil. researchgate.netkoreascience.kreurekalert.org
Cleaning ProductsSurfactants in laundry detergents and household cleaners.Mid-chain branching can improve performance in cold water. google.com
Personal CareEmulsifying agents in creams and lotions.Used for their surfactant properties. epa.gov
AgricultureWetting agents and surfactants in pesticide formulations.Used as inert ingredients to improve product efficacy. epa.gov

Interactive Data Table: Physicochemical Properties of 2-Decanol

PropertyValue
Molecular FormulaC10H22O nih.govnist.gov
Molecular Weight158.28 g/mol nih.gov
Boiling Point211 °C sigmaaldrich.com
Melting Point-6 to -4 °C
Density0.827 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.434

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32687-84-6

Molecular Formula

C10H21NaO4S

Molecular Weight

260.33 g/mol

IUPAC Name

sodium;decan-2-yl sulfate

InChI

InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1

InChI Key

UOCBNOYTNWINFD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies

Chemical Synthesis Pathways for Alkyl Sulfates

The chemical synthesis of alkyl sulfates, including secondary variants like 2-Decanol (B1670014), hydrogen sulfate (B86663), sodium salt, traditionally involves the sulfation of the corresponding alcohol followed by neutralization. The choice of sulfating agent and reaction conditions is critical to avoid unwanted side reactions and to control the regioselectivity of the sulfation process.

Sulfation of Secondary Alcohols: Mechanistic Considerations

The direct sulfation of secondary alcohols, such as 2-decanol, using strong sulfating agents like sulfuric acid can be mechanistically complex and prone to side reactions. The reaction mechanism is thought to be similar to that of linear alkylbenzene sulfonation. nih.gov However, the high exothermicity of the reaction with agents like sulfur trioxide can lead to localized temperature increases, potentially causing degradation or the formation of byproducts. nih.gov

A significant challenge in the sulfation of secondary alcohols is the potential for rearrangement of the carbocation intermediate that can form, leading to a mixture of isomeric products. However, studies on the sulfation of secondary alcohols have shown that under certain conditions, the reaction can proceed with retention of configuration, suggesting a mechanism that does not involve a free carbocation. One proposed mechanism is an SNi-like (Substitution Nucleophilic internal) pathway.

A more controlled and widely used method for the sulfation of alcohols, including secondary ones, involves the use of sulfur trioxide-amine complexes, such as SO₃-pyridine or SO₃-triethylamine. nih.govnih.gov These complexes are less reactive and more selective than free sulfur trioxide, minimizing side reactions. nih.gov The mechanism involves the coordination of the alcohol's hydroxyl group to the sulfur atom of the SO₃ complex, followed by a proton transfer to the amine, yielding the alkyl hydrogen sulfate. This approach generally avoids the formation of carbocation intermediates, thus preventing rearrangements and preserving the stereochemistry of the alcohol. nih.gov

Esterification and Neutralization Approaches

The synthesis of 2-Decanol, hydrogen sulfate, sodium salt can be viewed as a two-step process: the esterification of 2-decanol with a sulfating agent to form the hydrogen sulfate ester, followed by neutralization with a sodium base.

Esterification: The Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, provides a conceptual parallel. google.commdpi.com In the context of sulfation, 2-decanol is reacted with a sulfating agent. While direct use of concentrated sulfuric acid can effect esterification, it is also a strong dehydrating agent and can lead to the formation of alkenes and ethers as byproducts. google.com

To circumvent these issues, milder sulfating agents are preferred. As mentioned, sulfur trioxide-amine complexes are effective for this esterification step, yielding the corresponding 2-decyl hydrogen sulfate. nih.govnih.gov The reaction is typically carried out in an inert solvent.

Neutralization: Following the formation of 2-decyl hydrogen sulfate, the acidic intermediate is neutralized to produce the sodium salt. This is typically achieved by reacting the alkyl hydrogen sulfate with a sodium base, such as sodium hydroxide or sodium carbonate. google.com The neutralization is a straightforward acid-base reaction that yields the final product, this compound, and water. Careful control of the pH during neutralization is important to prevent hydrolysis of the newly formed sulfate ester.

Regioselective Sulfation Techniques

Achieving regioselectivity in the sulfation of molecules with multiple hydroxyl groups is a significant synthetic challenge. While 2-decanol has only one hydroxyl group, the principles of regioselective sulfation are relevant for more complex polyols and demonstrate the fine control that can be achieved in synthesis.

One powerful technique for achieving regioselective functionalization of polyols is through the use of stannylene acetals. For instance, in carbohydrate chemistry, the reaction of a diol with dibutyltin oxide forms a dibutylstannylene acetal. The formation of this intermediate activates one of the hydroxyl groups over the other, allowing for subsequent regioselective alkylation or acylation. This approach has been successfully applied to the regioselective synthesis of long-chain ethers and their sulfates derived from methyl β-D-galactopyranoside. nih.gov For example, the sulfation of the dibutylstannylene acetal of methyl 3-O-tetradecyl-β-D-galactopyranoside resulted in the 6-sulfate in a 96% yield. nih.gov

While this specific example pertains to a carbohydrate, the underlying principle of using protecting groups or activating intermediates to direct the reaction to a specific hydroxyl group is a general strategy that can be adapted for achieving regioselectivity in the sulfation of other polyfunctional molecules. For a simple secondary alcohol like 2-decanol, the position of the hydroxyl group is fixed, making the primary challenge one of efficient and clean sulfation rather than regioselectivity between different hydroxyl groups.

Biocatalytic Synthesis of Sulfate Esters

Biocatalytic methods offer an attractive alternative to chemical synthesis for the production of sulfate esters, often providing high selectivity under mild reaction conditions. nih.gov Sulfotransferases are the key enzymes responsible for catalyzing the transfer of a sulfonyl group from a donor molecule to an acceptor, such as an alcohol. nih.govnih.gov

Enzymatic Sulfation using Sulfotransferases: Discovery and Characterization

Sulfotransferases (STs) are a diverse family of enzymes found in all domains of life. nih.govnih.gov They are broadly classified into two main types based on their sulfate donor: PAPS (3'-phosphoadenosine-5'-phosphosulfate)-dependent sulfotransferases, which are common in eukaryotes, and PAPS-independent sulfotransferases, also known as arylsulfate sulfotransferases (ASSTs), which are found in bacteria. nih.govnih.govnih.gov

The discovery of novel sulfotransferases often involves screening microbial sources from diverse environments, such as soil and marine sediments, for their ability to grow on or transform sulfated compounds. nih.gov For instance, bacteria capable of utilizing alkyl sulfates as a carbon or sulfur source are likely to possess alkylsulfatase or sulfotransferase enzymes. nih.govresearchgate.net Once identified, the genes encoding these enzymes can be cloned and expressed in a suitable host, such as Escherichia coli, for further characterization. nih.gov

Characterization of a newly discovered sulfotransferase typically involves determining its substrate specificity, kinetic parameters (Km and kcat), optimal pH and temperature, and stability. nih.gov For example, a recent study identified and characterized five new arylsulfate sulfotransferases, demonstrating their ability to sulfate a range of phenolic and aliphatic alcohols. nih.gov

Substrate Scope, Specificity, and Promiscuity of Alkyl Sulfotransferase Enzymes

The substrate scope of sulfotransferases can be quite broad, and some enzymes exhibit significant promiscuity, accepting a wide range of acceptor molecules. While many bacterial sulfotransferases are classified as "arylsulfate sulfotransferases" due to their preference for phenolic substrates, a growing body of evidence shows that they can also sulfate aliphatic alcohols, including both primary and secondary alcohols. nih.govnih.gov

A study on five novel arylsulfate sulfotransferases demonstrated that while they showed the highest activity towards phenolic compounds, they were also capable of sulfating linear and cyclic aliphatic alcohols, albeit at lower rates. nih.gov The study found that some of these enzymes favored the sulfation of primary alcohols over secondary alcohols. nih.gov

The specificity and promiscuity of these enzymes are dictated by the architecture of their active sites. Research into the substrate specificity of various sulfotransferases has revealed that factors such as the size, shape, and electronic properties of the substrate can influence its binding and subsequent sulfation. For example, some hydroxysteroid sulfotransferases have been shown to exhibit stereoselectivity in the sulfation of chiral secondary alcohols.

The promiscuous nature of some sulfotransferases makes them valuable tools for biocatalysis, as they can potentially be used to synthesize a diverse range of sulfated compounds. Further research, including protein engineering and directed evolution, could lead to the development of sulfotransferases with enhanced activity and specificity towards non-natural substrates like 2-decanol.

Interactive Data Table: Substrate Scope of Selected Arylsulfate Sulfotransferases (ASSTs) on Aliphatic Alcohols

EnzymeSubstrateRelative Activity (%)
ASSTB1-Butanol100
ASSTBCyclohexanol30
ASSTDfor1-Butanol100
ASSTDforCyclohexanol35
ASSTDdeh1-Butanol100
ASSTDdehCyclohexanol40

Data adapted from a study on the biocatalytic sulfation of aromatic and aliphatic alcohols, where the activity towards 1-butanol was set to 100% for comparison. nih.gov

Optimization of Biocatalytic Sulfation Processes

The enzymatic sulfation of alcohols presents a promising green alternative to traditional chemical methods, which often involve harsh reaction conditions and lead to unwanted byproducts. nih.gov Arylsulfate sulfotransferases (ASSTs) have emerged as key biocatalysts capable of sulfating a diverse range of alcohols, including secondary alcohols like 2-decanol. nih.gov The optimization of these biocatalytic processes is crucial for achieving high yields and making the process industrially viable.

Recent research has identified several key parameters that significantly influence the efficiency of ASST-catalyzed sulfation. These include the choice of enzyme, pH, temperature, and the use of co-solvents to enhance the solubility of hydrophobic substrates like 2-decanol. nih.gov

A study on newly identified ASSTs demonstrated their activity on various aliphatic alcohols, including the secondary alcohol rac-2-hexanol, a shorter-chain homolog of 2-decanol. nih.gov The findings from this study provide a strong foundation for optimizing the sulfation of 2-decanol.

Key Optimization Parameters for Biocatalytic Sulfation:

The optimal reaction conditions for several novel ASSTs have been determined, showcasing a preference for alkaline pH and moderate temperatures.

EnzymeOptimal pHOptimal Temperature (°C)
ASSTHeff8.030
ASSTDfor8.035
ASSTDor9.035
ASSTC9.040
ASSTDdeh9.035

Data derived from studies on arylsulfate sulfotransferases. nih.gov

Furthermore, the poor water solubility of long-chain alcohols like 2-decanol poses a significant challenge for biocatalytic reactions in aqueous media. The use of organic co-solvents is a common strategy to overcome this limitation. The tolerance of various ASSTs to different co-solvents has been investigated, revealing that some enzymes maintain high activity in the presence of solvents like 2-propanol and DMSO.

Effect of Co-solvents on ASST Activity:

EnzymeRelative Activity in 10% 2-Propanol (%)Relative Activity in 10% DMSO (%)
ASSTHeff~90~85
ASSTDfor~100~95
ASSTDor~80~75
ASSTC~110~90
ASSTDdeh~95~80

Data represents the percentage of activity retained in the presence of the co-solvent compared to a control reaction without co-solvent. nih.gov

These findings underscore the importance of systematic optimization of reaction parameters to enhance the efficiency of biocatalytic sulfation for producing this compound.

Synthesis of Branched Alkyl Sulfate Analogs: Novel Approaches and Challenges

The synthesis of branched alkyl sulfate analogs of 2-decanol sulfate is driven by the desire to fine-tune the physicochemical properties of the surfactant for specific applications. Branching in the alkyl chain can influence properties such as surface tension, foaming, and detergency. However, the synthesis of these analogs presents unique challenges.

Novel Approaches:

While direct biocatalytic methods for synthesizing branched analogs are still under exploration, chemoenzymatic strategies and novel chemical routes are being investigated. One approach involves the use of enzymes to create chiral branched alcohols, which can then be chemically sulfated.

Challenges:

A primary challenge in the synthesis of branched alkyl sulfates, whether through chemical or enzymatic routes, is achieving regioselectivity. For a branched secondary alcohol, the hydroxyl group's position is fixed, but creating the branched backbone with precision can be difficult.

Chemical sulfation methods, while established, often face issues with:

Side Reactions: Dehydration and the formation of ethers are common side reactions that reduce the yield of the desired alkyl sulfate. The use of milder sulfating agents and controlled reaction conditions is crucial to minimize these byproducts.

Regioselectivity: In cases where a polyol is used as a precursor to a branched structure, selectively sulfating a specific hydroxyl group is a significant hurdle. This often necessitates complex protection and deprotection steps.

Purification: The separation of the desired branched alkyl sulfate from unreacted starting materials, byproducts, and inorganic salts can be challenging, impacting the purity of the final product.

The inhibition of neutral oil-forming side reactions during the sulfation of secondary alcohols has been addressed by incorporating a secondary alcohol ethoxylate into the reaction mixture. This approach has been shown to significantly improve yields.

The development of regioselective chemical methods, such as the reductive hydration of alkynes to form specific branched alcohols, offers a potential pathway to synthesize precursors for branched alkyl sulfates with high precision. These advanced synthetic strategies are crucial for expanding the library of available branched alkyl sulfate surfactants and enabling the development of next-generation formulations for a variety of applications.

Spectroscopic Techniques for Elucidating Molecular Architecture and Conformation

Spectroscopic methods are fundamental to confirming the molecular identity and understanding the conformational dynamics of this compound.

High-resolution NMR spectroscopy is a primary tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

While specific spectral data for the 2-decanol derivative is not widely published, the expected ¹H NMR spectrum can be predicted based on its structure and compared with its well-documented linear isomer, sodium 1-decyl sulfate. researchgate.net In sodium 1-decyl sulfate, the protons on the carbon adjacent to the sulfate group (C1) appear as a triplet at approximately 4.22 ppm. researchgate.net For this compound, the single proton on the C2 carbon, which is bonded to the sulfate group, would be expected to appear further downfield as a multiplet. The terminal methyl group at the end of the alkyl chain (C10) would present as a triplet, while the methyl group at the C1 position would be a doublet due to coupling with the C2 proton.

Proton GroupExpected Chemical Shift (ppm) for this compoundObserved Chemical Shift (ppm) for Sodium 1-Decyl Sulfate researchgate.netExpected Multiplicity
CH(OSO₃⁻) (C2-H)~4.3 - 4.54.22 (for CH₂OSO₃⁻)Multiplet
CH₃ (C1)~1.2 - 1.3N/A (part of chain)Doublet
CH₂ (adjacent to CH(OSO₃⁻)) (C3)~1.7 - 1.91.84 (for C2-H₂)Multiplet
CH₂ (alkyl chain) (C4-C9)~1.2 - 1.61.4 - 1.6Multiplet
CH₃ (terminal) (C10)~0.9 - 1.01.03Triplet

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in the molecule and the conformational order of its alkyl chain.

The spectrum is dominated by vibrations of the sulfate headgroup and the decyl hydrocarbon tail. The sulfate group gives rise to strong, characteristic absorption bands. The asymmetric S=O stretching vibration typically appears in the 1215-1260 cm⁻¹ region, while the symmetric S=O stretch is found around 1060-1080 cm⁻¹. The C-O-S stretching vibrations are also identifiable, usually in the 800-860 cm⁻¹ and 960-1000 cm⁻¹ regions.

The decyl chain produces characteristic C-H stretching bands in the 2800-3000 cm⁻¹ range. Specifically, asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene (B1212753) stretching modes are sensitive to the conformational order (trans/gauche ratio) of the alkyl chain, making them useful probes for studying surfactant aggregation and phase behavior. nih.govcolumbia.edu

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
C-H Asymmetric/Symmetric Stretching2850 - 2960FTIR, Raman
CH₂ Scissoring~1465FTIR, Raman
S=O Asymmetric Stretching1215 - 1260FTIR
S=O Symmetric Stretching1060 - 1080Raman
C-O-S Stretching800 - 1000FTIR, Raman

Mass spectrometry is employed to determine the precise molecular weight of this compound and to confirm its structure through analysis of its fragmentation patterns. Using electrospray ionization (ESI) in negative ion mode is typical for such anionic surfactants.

The calculated molecular weight of the sodium salt is 260.33 g/mol . In ESI-MS, the primary ion observed would be the 2-decyl sulfate anion [C₁₀H₂₁O₄S]⁻ at a mass-to-charge ratio (m/z) of 237.11. Fragmentation of this parent ion under tandem MS (MS/MS) conditions would likely proceed through cleavage of the C-O bond, resulting in a prominent fragment ion corresponding to the bisulfate anion [HSO₄]⁻ at m/z 97, or through loss of sulfur trioxide (SO₃) to yield a decoxide anion at m/z 157.

IonFormulaCalculated m/zDescription
[M-Na]⁻[C₁₀H₂₁O₄S]⁻237.11Parent Anion
[M-Na-SO₃]⁻[C₁₀H₂₁O]⁻157.16Loss of Sulfur Trioxide
[HSO₄]⁻[HSO₄]⁻96.96Bisulfate Anion

The presence of alkyl sulfates like this one can interfere with mass spectrometry analyses in other contexts, such as proteomics, necessitating specialized removal protocols. nih.govacs.org

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This compound lacks a significant chromophore, meaning it does not have the conjugated pi systems that typically absorb light in the near-UV or visible range (200-800 nm). libretexts.org Consequently, its UV-Vis spectrum is expected to show only end absorption in the far-UV region (below 220 nm), attributable to the electronic transitions of the sulfate group. researchgate.net

While not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy can be used for quantitative analysis. The concentration of the surfactant can be determined indirectly through colorimetric assays or by monitoring changes in the spectrum of a dye that interacts with the surfactant micelles.

Microscopic and Scattering Methods for Supramolecular Assembly Characterization

These techniques are essential for investigating how individual surfactant molecules assemble into larger structures, such as micelles or films.

Confocal Raman Microscopy (CRM) is a powerful, non-destructive technique for obtaining spatially resolved chemical information. It combines the molecular specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy, allowing for 3D chemical imaging of a sample. nih.gov

CRM is ideally suited for profiling the distribution of this compound within a film or matrix. By focusing the laser at different depths within a sample, a 3D map of the surfactant's concentration can be generated. The intensity of a characteristic Raman band of the surfactant—such as the C-H stretching region (~2800-3000 cm⁻¹) or the symmetric S=O stretch (~1060-1080 cm⁻¹)—is measured at each point. This intensity is directly proportional to the local concentration of the surfactant.

Studies on similar surfactants, like sodium dodecyl sulfate (SDS), have successfully used CRM to visualize their penetration and distribution in skin and other complex substrates. nih.govnih.gov For enhanced sensitivity and to avoid spectral overlap with the matrix, a deuterated version of the alkyl chain can be used. The C-D stretching vibrations appear in a spectrally silent region (around 2100-2200 cm⁻¹), providing a clear and unique signal for mapping the surfactant's location. researchgate.net This methodology would be directly applicable to studying the distribution of this compound in various film formulations.

Molecular Structure and Advanced Spectroscopic Characterization

Small-Angle X-ray Scattering (SAXS) for Micellar Aggregate Morphology Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size, shape, and arrangement of nanoscale structures, such as micelles, in solution. By analyzing the scattering pattern of X-rays at very small angles, detailed information about the morphology of surfactant aggregates can be obtained. This includes parameters like the radius of gyration, maximum dimension, shape of the scattering particles (e.g., spherical, ellipsoidal, cylindrical), and the internal structure, such as the core-shell configuration of a micelle.

The analysis of a surfactant like 2-Decanol (B1670014), hydrogen sulfate (B86663), sodium salt using SAXS would typically involve dissolving the compound in an aqueous solution at concentrations above its critical micelle concentration (CMC). The resulting micellar solution would then be exposed to a collimated X-ray beam, and the scattered X-rays would be detected.

The subsequent data analysis would likely involve the following steps:

Scattering Curve Generation: Plotting the scattering intensity as a function of the scattering vector, q.

Pair-Distance Distribution Function (P(r)) Analysis: This function provides information on the shape of the micelles and their maximum dimension (Dmax).

Model Fitting: The scattering data would be fitted to various theoretical models representing different shapes (e.g., sphere, ellipsoid, cylinder) and internal structures (e.g., core-shell). This fitting process yields detailed structural parameters.

For a typical core-shell model, the analysis would provide values for the radius of the hydrophobic core, the thickness of the hydrophilic shell, and the electron densities of the core, shell, and solvent. From these parameters, the aggregation number (the number of surfactant molecules per micelle) can be estimated.

However, without specific experimental data from SAXS studies on 2-Decanol, hydrogen sulfate, sodium salt, the presentation of detailed research findings and data tables on its micellar morphology is not possible at this time. The structural characteristics of its micelles, such as their precise shape, size, and aggregation number as determined by SAXS, remain to be elucidated by future research.

Interfacial and Solution Behavior of 2 Decanol, Hydrogen Sulfate, Sodium Salt

Micellization Thermodynamics and Kinetics

The self-assembly of surfactant molecules into micelles is a spontaneous process driven by the hydrophobic effect. For 2-Decanol (B1670014), hydrogen sulfate (B86663), sodium salt, the thermodynamics and kinetics of this process are influenced by its unique molecular structure.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. It is a key indicator of a surfactant's efficiency. The CMC is influenced by several factors, including the structure of the hydrophobic tail, the nature of the counterion, and the temperature of the system.

Chain Length: For homologous series of linear sodium alkyl sulfates, the CMC decreases by approximately a factor of two for each additional methylene (B1212753) group in the alkyl chain. This is due to the increased hydrophobicity driving the molecules out of the aqueous phase. While specific data for a homologous series of 2-alkyl sulfates is not readily available, a similar trend is expected.

Counterion Type: The nature of the counterion significantly affects the CMC of anionic surfactants. The binding of counterions to the micellar surface reduces the electrostatic repulsion between the negatively charged head groups, thus favoring micellization at a lower concentration. For alkyl sulfates, the CMC generally decreases in the order Li⁺ > Na⁺ > K⁺ > Cs⁺, which corresponds to an increase in the binding of the counterion to the micelle. acs.org

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Typically, the CMC passes through a minimum at a certain temperature. acs.org This behavior results from the interplay of two opposing effects: the decrease in hydration of the hydrophobic group with increasing temperature, which favors micellization, and the increased kinetic energy of the surfactant molecules, which opposes aggregation.

Isomeric Structure: The position of the hydrophilic group along the alkyl chain has a pronounced effect on the CMC. For isomeric alkyl sulfates, moving the sulfate group from a terminal (primary) to an internal (secondary) position generally leads to a higher CMC. This is attributed to the increased steric hindrance at the micellar surface, which impedes the efficient packing of the surfactant molecules and increases the surface area per molecule.

Table 1: Critical Micelle Concentration (CMC) of Related Anionic Surfactants at 25°C This table presents data for analogous compounds to illustrate the principles discussed, as specific data for 2-Decanol, hydrogen sulfate, sodium salt is not widely available.

CompoundCMC (mol/L)
Sodium octyl sulfate0.13
Sodium n-decyl sulfate0.033
Sodium dodecyl sulfate0.0083

Data sourced from publicly available chemical data.

The aggregation number is the average number of surfactant molecules in a single micelle. This parameter is influenced by factors similar to those affecting the CMC, such as surfactant concentration, temperature, and the presence of electrolytes.

For linear sodium alkyl sulfates like sodium dodecyl sulfate (SDS), aggregation numbers typically range from 30 to 120. researchgate.netresearchgate.net The aggregation number can increase with increasing surfactant concentration, leading to micellar growth. bohrium.com For this compound, the branched nature of the hydrophobic tail is expected to result in smaller aggregation numbers compared to its linear isomer. The steric hindrance caused by the internal placement of the sulfate group would likely lead to the formation of smaller, more loosely packed micelles.

The dynamics of micelle formation are characterized by two relaxation times: a fast process related to the exchange of monomers between the micelle and the bulk solution, and a slower process associated with the formation and breakdown of entire micelles.

Surfactant micelles are not static structures and can undergo shape transitions as a function of concentration, temperature, and ionic strength. Common transitions include sphere-to-ellipsoid and sphere-to-rod transformations. These transitions are governed by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle surface, and the critical length of the tail.

For linear alkyl sulfates like SDS, increasing the salt concentration screens the electrostatic repulsion between headgroups, which can induce a transition from spherical to cylindrical (rod-like) micelles. researchgate.netacs.org Molecular dynamics simulations suggest that with increasing alkyl chain length (from C8 to C16), the shape of sodium alkyl sulfate micelles can transition from spherical to ellipsoidal or cylindrical. bohrium.com Given that the secondary placement of the sulfate group in this compound increases the effective headgroup area, it is less likely to form elongated structures compared to its linear counterpart under similar conditions. Spherical micelles are expected to be the predominant morphology over a wider range of conditions.

The thermodynamics of micellization can be described by the changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). The process is spontaneous, meaning ΔG°mic is negative.

For many ionic surfactants, micellization is an entropy-driven process at room temperature. acs.org The positive entropy change is primarily due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, a phenomenon known as the hydrophobic effect.

Temperature Dependence: The enthalpy of micellization (ΔH°mic) for alkyl sulfates is strongly dependent on temperature, often changing from endothermic at lower temperatures to exothermic at higher temperatures. acs.org Consequently, the entropy of micellization (ΔS°mic) also decreases with increasing temperature.

Counterion Dependencies: The enthalpy of micellization is also influenced by the type of counterion. For decyl and dodecyl sulfates, ΔH°mic decreases in the order Li⁺ > Na⁺ > K⁺ > Cs⁺. acs.org This trend is related to the increasing degree of counterion binding, which reduces the electrostatic repulsion between headgroups and makes the aggregation process less endothermic or more exothermic.

A linear relationship between enthalpy and entropy, known as enthalpy-entropy compensation, is often observed for the micellization of surfactants in aqueous solutions. cdnsciencepub.com

Table 2: Thermodynamic Parameters of Micellization for Sodium n-Decyl Sulfate at 25°C This table presents data for an analogous compound to illustrate the principles discussed.

ParameterValue
ΔG°mic (kJ/mol)-26.8
ΔH°mic (kJ/mol)-1.5
TΔS°mic (kJ/mol)25.3

Values are approximate and sourced from general literature on surfactant thermodynamics.

Surface and Interfacial Phenomena

The ability of surfactants to adsorb at interfaces and lower the interfacial tension is a defining characteristic. The structure of this compound influences its behavior at interfaces such as the air-water and liquid-liquid interfaces.

The adsorption of ionic surfactants at an interface is a dynamic process. Initially, surfactant monomers diffuse from the bulk solution to the sub-surface layer, followed by their adsorption onto the interface itself. The kinetics of adsorption can be diffusion-controlled, barrier-controlled, or a combination of both.

For sodium alkyl sulfates at the air-water interface, the adsorption process involves the hydrophobic tail orienting towards the air and the hydrophilic sulfate headgroup remaining in the aqueous phase. rsc.org The presence of the sulfate group on the second carbon in this compound would likely lead to a different packing arrangement at the interface compared to a linear isomer. The area per molecule at the interface is expected to be larger, which could result in a less significant reduction in surface tension.

The kinetics of adsorption for dodecyl sulfate at a mercury-water interface have been found to be highly complex, depending on the electrical potential and the ionic composition of the solution. acs.org Studies on the adsorption of SDS at a polystyrene-water interface show that the thickness and volume fraction of the adsorbed layer increase up to the CMC. acs.org

Influence on Interfacial Tension in Multi-Phase Systems

This compound, as a surface-active agent, significantly reduces the interfacial tension between immiscible phases, such as oil and water. This property is crucial in applications like enhanced oil recovery, emulsification, and detergency. The effectiveness of a surfactant in lowering interfacial tension is often characterized by its critical micelle concentration (CMC) and the surface tension at that concentration (γcmc).

While specific data for this compound is limited in publicly available literature, studies on similar secondary alkyl sulfonates provide valuable insights. For instance, a study on a sodium secondary alkyl sulfonate reported a critical micelle concentration (CMC) of 2.93 x 10⁻³ mol/L and a surface tension at the CMC (γcmc) of 27.06 mN/m tandfonline.com. This indicates a strong tendency of the surfactant molecules to adsorb at interfaces, thereby lowering the interfacial energy.

The structure of the surfactant molecule, including the position of the sulfate group along the alkyl chain, influences its interfacial properties. Secondary alkyl sulfates, due to the internal position of the hydrophilic headgroup, can exhibit different packing efficiencies at interfaces compared to their linear primary counterparts. This can affect the extent to which they lower interfacial tension.

The following table summarizes the surface tension properties of a related secondary alkyl sulfonate, which can be considered indicative of the performance of this compound.

PropertyValue
Critical Micelle Concentration (CMC)2.93 x 10⁻³ mol/L
Surface Tension at CMC (γcmc)27.06 mN/m
Data for a sodium secondary alkyl sulfonate tandfonline.com

Formation and Stability of Surfactant Monolayers

At interfaces, molecules of this compound arrange themselves to form a monomolecular layer, or monolayer. The hydrophobic decyl tail orients away from the aqueous phase, while the hydrophilic hydrogen sulfate headgroup remains in contact with it. The formation and stability of these monolayers are critical for processes such as foam stabilization, emulsion stability, and surface wetting.

The stability of a surfactant monolayer is influenced by factors such as the lateral interactions between the adsorbed surfactant molecules, the surface concentration of the surfactant, and the nature of the interface. The packing density of the surfactant molecules in the monolayer is a key parameter determining its stability and effectiveness.

Research on the adsorption of sodium decyl sulfate on polystyrene latex particles provides an indication of the molecular area occupied by a similar surfactant in a saturated monolayer. In the presence of 0.1 M NaCl, the molecular area for decyl sulfate was found to be 62 Ų per molecule researchgate.net. This value gives an estimate of the space each molecule occupies at the interface when the monolayer is fully formed. The presence of electrolytes, such as NaCl, can influence the packing and stability of the monolayer by screening the electrostatic repulsion between the ionic headgroups, leading to a more compact arrangement researchgate.net.

The stability of the monolayer is also related to the strength of adsorption of the surfactant at the interface. The adsorption process for ionic surfactants like this compound is driven by both the hydrophobic effect of the alkyl chain and the electrostatic interactions of the charged headgroup with the interface and surrounding ions.

The table below presents the molecular area for a related decyl sulfate, which helps in understanding the packing characteristics of this compound monolayers.

SurfactantConditionMolecular Area (Aₛ)
Sodium decyl sulfate0.1 M NaCl62 Ų/molecule
Data from adsorption on polystyrene latex particles researchgate.net

Biochemical Interactions and Enzymatic Transformations

Interaction with Biomacromolecules

The dual hydrophobic and hydrophilic character of 2-decanol (B1670014), hydrogen sulfate (B86663), sodium salt dictates its interaction with complex biological structures like proteins and lipid membranes.

The interaction between proteins and anionic surfactants like sodium 2-decanol sulfate is a complex process driven by both electrostatic and hydrophobic forces. nih.govnih.gov This interaction typically proceeds through a multi-stage mechanism that can culminate in significant alterations to the protein's native conformation. nih.gov

The binding process can be generally described in three phases:

Initial Binding: At very low concentrations, individual surfactant molecules (monomers) bind to specific high-affinity sites on the protein surface. This initial binding is often dominated by electrostatic interactions between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues (e.g., lysine, arginine) on the protein. nih.govusc.edu During this phase, major structural changes to the protein are typically not observed. nih.gov

Cooperative Binding and Unfolding: As the surfactant concentration increases, a cooperative binding process begins. Hydrophobic interactions become dominant as the alkyl chains of the surfactant molecules start to form micelle-like clusters or aggregates along the protein's polypeptide chain. nih.govusc.edu This process disrupts the protein's internal hydrophobic core, which is crucial for maintaining its tertiary structure, leading to partial or complete unfolding (denaturation). nih.govnih.gov The protein structure expands to accommodate these surfactant aggregates, often forming a "bead-necklace" structure where micellar clusters are adsorbed along the unfolded protein chain. nih.govusc.edu

Saturation: At high surfactant concentrations, the protein becomes saturated with bound surfactant molecules, forming a stable protein-surfactant complex.

The extent of conformational change depends on factors such as the surfactant's concentration, the protein's structural stability, and the surrounding environmental conditions like pH and ionic strength. nih.gov Anionic surfactants are generally considered potent protein-denaturing agents. nih.gov

Table 1: Key Driving Forces in Protein-Surfactant Interactions

Interaction TypeDescriptionDominant Phase
Electrostatic Attraction between the charged headgroup of the surfactant and oppositely charged residues on the protein surface.Phase I (Initial Binding)
Hydrophobic Association of the surfactant's nonpolar alkyl tail with hydrophobic regions of the protein, leading to the formation of micelle-like clusters.Phase II (Cooperative Binding)
Van der Waals Weak, short-range attractions that contribute to the overall binding energy.Phases I, II, & III

The amphiphilic structure of 2-decanol, hydrogen sulfate, sodium salt allows it to interact with and perturb biological membranes and artificial lipid bilayers like those in liposomes. The hydrophobic alkyl tail can insert itself into the nonpolar core of the lipid bilayer, while the hydrophilic sulfate headgroup remains oriented towards the aqueous environment.

This insertion disrupts the ordered packing of phospholipid molecules, leading to several consequences:

Increased Membrane Fluidity: The presence of surfactant molecules within the bilayer can increase the mobility of the lipid molecules.

Enhanced Permeability: The disruption of the lipid packing can create transient pores or defects in the membrane, increasing its permeability to ions and other small molecules.

Membrane Solubilization: At concentrations above the critical micelle concentration (CMC), surfactants can solubilize the membrane entirely, breaking it down into mixed micelles composed of lipids and surfactant molecules.

Studies on the interaction of various sodium alkyl sulfates with everted rat intestinal membranes have shown that these surfactants can cause the release of proteins from the membrane. nih.gov The effectiveness of this protein release was found to be dependent on the alkyl chain length, with sodium decyl sulfate showing a peak effect at a concentration of 10 mM. nih.gov The effect was primarily attributed to the micellar form of the surfactant, indicating that membrane disruption increases significantly at concentrations above the CMC. nih.gov

Enzymatic Hydrolysis by Alkylsulfatases

2-Decanol, hydrogen sulfate can be utilized by various microorganisms as a source of carbon and/or sulfur. nih.gov This metabolic process is initiated by enzymes known as alkylsulfatases (or sulfatases), which catalyze the hydrolysis of the sulfate ester bond.

Sulfatases are a broad class of enzymes that hydrolyze sulfate esters. They are classified into different families based on their structure and catalytic mechanism. mdpi.comfrontiersin.org The hydrolysis of a sulfate ester bond (R-O-SO₃⁻) can proceed via two distinct mechanistic pathways: cleavage of the carbon-oxygen (C-O) bond or cleavage of the sulfur-oxygen (S-O) bond. researchgate.netnih.gov

S-O Bond Cleavage: This mechanism involves a nucleophilic attack (typically by an activated water molecule) on the sulfur atom. This pathway is characteristic of arylsulfatases, which act on aromatic sulfates and sulfated sugars. nih.gov The stereochemistry at the carbon atom of the alcohol is retained.

C-O Bond Cleavage: This mechanism involves a nucleophilic attack on the carbon atom attached to the sulfate group. For primary and secondary alkyl sulfates, including 2-decanol sulfate, this C-O cleavage pathway is energetically favored. researchgate.netnih.gov This reaction often proceeds with an inversion of stereochemical configuration at the carbon center. nih.gov

Alkylsulfatases that act on secondary alkyl sulfates are typically Class III sulfatases, which catalyze hydrolysis via C-O bond cleavage. researchgate.netnih.gov

Table 2: Mechanistic Pathways of Sulfate Ester Hydrolysis

Cleavage SiteBond BrokenTypical SubstratesStereochemical Outcome
C-O Cleavage Carbon-OxygenPrimary and Secondary Alkyl SulfatesInversion of configuration
S-O Cleavage Sulfur-OxygenAryl Sulfates, Sulfated SugarsRetention of configuration

Since the sulfate group in 2-decanol, hydrogen sulfate is attached to a chiral carbon (C2), the molecule exists as two enantiomers: (R)-2-decanol sulfate and (S)-2-decanol sulfate. Microbial alkylsulfatases can exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer over the other. nih.gov

This stereoselectivity is a direct consequence of the enzyme's three-dimensional active site, which can distinguish between the two enantiomers. The enzymatic hydrolysis of secondary alkyl sulfates can result in two different stereochemical outcomes:

Inversion of Configuration: This occurs via the C-O bond cleavage mechanism. An activated water molecule acts as a nucleophile, attacking the chiral carbon from the side opposite to the leaving sulfate group in an Sₙ2-type reaction. This results in the formation of an alcohol with the opposite stereoconfiguration. For example, the hydrolysis of (R)-2-decanol sulfate would yield (S)-2-decanol. nih.gov

Retention of Configuration: This occurs via the S-O bond cleavage mechanism. The nucleophilic attack occurs at the sulfur atom, leaving the C-O bond intact. This pathway results in an alcohol product with the same stereoconfiguration as the starting substrate. For example, hydrolysis of (R)-2-decanol sulfate would yield (R)-2-decanol. nih.gov

The ability of microbial sulfatases to perform these stereoselective transformations makes them valuable tools in biocatalysis for the production of chiral alcohols. nih.govnih.gov

Microorganisms can regulate the production of alkylsulfatase enzymes in response to their metabolic needs and environmental conditions. The expression of these enzymes can be either constitutive or inducible. nih.gov

Constitutive Expression: Constitutive enzymes are produced by the organism at a relatively constant level, regardless of the presence of a specific substrate. For instance, the P1 alkylsulfatase from the bacterium Pseudomonas C12B is expressed constitutively during the late exponential phase of growth. nih.gov

Inducible Expression: Inducible enzymes are synthesized only when their specific substrate (the inducer) is present in the environment. This is an efficient regulatory mechanism that prevents the cell from wasting energy and resources producing enzymes that are not needed. The P2 alkylsulfatase from Pseudomonas C12B, for example, is inducible and is expressed only transiently when the organism is grown on certain alkyl sulfate substrates. nih.gov

The expression of sulfatases is often linked to sulfur metabolism. In environments where preferred sulfur sources like inorganic sulfate are scarce, microorganisms can induce the expression of alkylsulfatases to liberate sulfate from organic esters like 2-decanol sulfate, thereby satisfying their nutritional requirement for sulfur. nih.gov Conversely, in the presence of readily available inorganic sulfate, the expression of these enzymes may be repressed. nih.gov

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations of Solution and Interfacial Systems

Molecular dynamics (MD) simulations provide an atom-level view of surfactant systems, enabling the study of dynamic processes and structural organization. Both all-atom and coarse-grained (CG) models are employed to balance computational cost and the level of detail required.

MD simulations are frequently used to explore the spontaneous aggregation of surfactant monomers into micelles above the critical micelle concentration (CMC). researchgate.net These simulations provide detailed information on micelle size, shape, structure, and the distribution of counterions. researchgate.net

Atomistic Simulations: All-atom simulations represent every atom in the system, offering high-fidelity insights into molecular interactions. Studies on sodium alkyl sulfates have shown that the choice of force field is critical. Force fields like GROMOS, CHARMM36, and OPLS-AA have been used to simulate pre-assembled SDS micelles. acs.orgacs.org The Lennard-Jones parameters for the sodium ions and the sulfate (B86663) headgroup's oxygen atoms, along with the water model, significantly influence the simulated micellar structure. acs.orgacs.orgnih.gov An improper balance of these parameters can lead to artificially strong binding of counterions, causing unrealistic condensation of headgroups and the formation of non-spherical structures like bicelles, especially at high aggregation numbers. acs.orgnih.gov

Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, such as the entire process of micelle formation, coarse-grained models are used. nih.gov In these models, groups of atoms are represented as single "beads." researchgate.netresearchgate.net The MARTINI force field is a popular choice for such simulations. frontiersin.org CG simulations have successfully reproduced key properties of sodium alkyl sulfate solutions, including the formation of the characteristic "necklace" structure when interacting with polymers like polyacrylamide. nih.gov These simulations reveal that the primary driving force for surfactant-polymer association is the hydrophobic interaction between the polymer backbone and the surfactant's alkyl tail. nih.gov

Table 1: Comparison of Force Fields in MD Simulations of Sodium Alkyl Sulfate Micelles
Force FieldSimulation TypeKey Findings/ObservationsReferences
GROMOS (various versions)AtomisticSome versions (e.g., GROMOS45A3) can show overly strong sodium-oxygen interactions, leading to unphysical micelle shapes at high aggregation numbers. acs.orgnih.govamazonaws.com
OPLS-AAAtomisticSimilar to GROMOS45A3, can result in condensation of head groups and bicelle formation due to strong counterion binding. acs.orgnih.govamazonaws.com
CHARMM36AtomisticGenerally provides stable micellar structures. Differences in hydrophilic surface area compared to other force fields are observed. nih.govamazonaws.com
MARTINICoarse-GrainedEffective for simulating large-scale phenomena like self-assembly and polymer-surfactant interactions over longer timescales. Captures the role of counterions in phase transitions. researchgate.netfrontiersin.org

The behavior of surfactants at interfaces is crucial for their application in emulsions and other multiphase systems. MD simulations have been used to study monolayers of sodium alkyl sulfates at water/oil interfaces, such as water/trichloroethylene and water/decane. nih.govresearchgate.net

These simulations show that with increasing surfactant coverage at the interface, the alkyl tails become more ordered, straighter, and form a thicker layer. nih.gov The interfacial tension decreases significantly as the interface becomes saturated with surfactant molecules. researchgate.net A key finding is that the behavior of sodium alkyl sulfates at a water-oil interface differs from that at a water-vapor interface; aggregates tend to form at low coverages on a water-vapor surface, whereas the surfactant is more homogeneously distributed at a water-oil interface. researchgate.net

Simulations also reveal dynamic processes like the buckling of the surfactant monolayer under high compression (negative surface tension). This instability can lead to the budding and detachment of nanoscale swollen micelles from the interface into the aqueous phase, a mechanism for monolayer collapse. nih.gov The tendency for this to occur is related to the bending modulus of the monolayer, which is influenced by the surfactant's tail length. nih.gov

The interaction between surfactants and proteins is a fundamental area of study, with relevance in biochemistry (e.g., SDS-PAGE) and product formulations. MD simulations provide a molecular-level picture of how surfactants like sodium alkyl sulfates bind to proteins and induce conformational changes.

Simulations of proteins such as bovine serum albumin (BSA), hen egg-white lysozyme (B549824) (LYZ), and human ubiquitin in the presence of SDS have been conducted. researchgate.netnih.gov These studies show that both electrostatic and hydrophobic interactions govern the formation of protein-surfactant complexes. The outcome depends on the specific protein, surfactant concentration, and temperature.

For instance, at elevated temperatures, SDS molecules can disrupt the hydration shell around a protein and penetrate its hydrophobic core, leading to unfolding. researchgate.net However, at lower concentrations and temperatures, SDS can have a protective effect against thermal denaturation, as observed with BSA, where the surfactant helps maintain helical structures that would otherwise be lost. nih.gov In contrast, for other proteins like LYZ, SDS appears to consistently promote denaturation. nih.gov The net charge of the protein plays a significant role; electrostatic attraction or repulsion can modulate the diffusion of surfactant molecules and their subsequent interaction with the protein. nih.gov

Dissipative Particle Dynamics (DPD) for Mesoscale Phenomena

Dissipative Particle Dynamics (DPD) is a mesoscopic simulation technique that allows for the study of larger systems and longer timescales than accessible with traditional MD. researchgate.netaip.org By coarse-graining molecules into soft, interacting beads, DPD can efficiently model phenomena like micellar aggregation and the formation of complex liquid crystal phases. rsc.orgrsc.org

DPD is a powerful tool for predicting equilibrium properties of surfactant solutions, such as the CMC and average micelle aggregation number. aip.orgacs.org Simulations of sodium alkyl sulfates have demonstrated that DPD can accurately capture trends in CMC with varying alkyl tail length and salt concentrations. worktribe.comnih.gov

The method has been successfully applied to model the phase diagrams of anionic surfactants, reproducing various structures observed experimentally, from spherical and rod-like micelles to more complex lyotropic liquid crystalline phases. researchgate.netrsc.org Furthermore, DPD simulations can capture morphological transitions, such as the sphere-to-rod transition of SDS micelles that occurs at higher concentrations. acs.org Recent advancements using many-body DPD (MDPD) have improved the accuracy of these models, showing that micelles tend to become aspherical at large aggregation numbers, which aligns with experimental observations. worktribe.comnih.gov

The accuracy of DPD simulations hinges on the correct parameterization of the interaction potentials between the coarse-grained beads. For alkyl sulfate systems, a common approach is to represent the surfactant as a chain of beads, typically one or more for the headgroup and several for the alkyl tail. aip.org

Parameters are often developed by fitting simulation results to experimental thermodynamic data, such as chemical potentials, densities, or solubility parameters. aip.orgrsc.orgworktribe.com The repulsive interaction parameter between the surfactant tail beads and water beads has been identified as a particularly sensitive parameter that significantly affects the calculated CMC. aip.org Researchers have developed transferable DPD models where the parameters for specific chemical groups (like sulfate) can be applied across different surfactant molecules, enhancing the predictive power of the simulations. rsc.orgacs.org However, it has been noted that standard DPD approaches can sometimes underpredict micellar aggregation numbers, a discrepancy that may be related to the simplified representation of water and its dielectric properties in the models. rsc.org

Table 2: Typical Coarse-Graining and Parameterization in DPD for Sodium Alkyl Sulfates
Molecular ComponentDPD Bead RepresentationParameterization StrategyKey Influential ParameterReferences
Alkyl Tail (e.g., C3-C4 units)Hydrophobic Tail Bead (T)Matching experimental densities and chemical potentials of corresponding alkanes.Repulsive interaction with Water (a_TW) aip.orgrsc.orgworktribe.com
Sulfate Headgroup (OSO₃⁻)Charged Head Bead (H)Often treated as a single negatively charged bead.Electrostatic interaction strength. rsc.orgacs.org
Sodium Counterion (Na⁺)Charged Counterion Bead (Na)Treated as a single positively charged bead.Interaction with Head bead (a_HNa) rsc.orgacs.org
Water (multiple H₂O)Water Bead (W)Matching experimental density and compressibility of water.Self-repulsion (a_WW) aip.orgrsc.orgworktribe.com

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations provide fundamental insights into the molecular properties of "2-Decanol, hydrogen sulfate, sodium salt" by examining its electronic structure and predicting its reactivity. While specific quantum chemical studies exclusively focused on "this compound" are not extensively available in the public domain, the methodologies and expected findings can be inferred from computational studies on analogous anionic surfactants, such as sodium dodecyl sulfate (SDS). 66.39.60rsc.org These computational approaches are powerful tools for understanding complex molecular systems where experimental data may be difficult to obtain. up.ac.za

Density Functional Theory (DFT) is a prominent method used for such investigations, often employing functionals like B3LYP to optimize the molecular geometry and calculate various electronic properties. up.ac.zaresearchgate.net Such studies typically analyze the distribution of electron density, the nature of the molecular orbitals, and various reactivity descriptors. The primary goal is to correlate these fundamental electronic characteristics with the macroscopic behavior of the surfactant, such as its interaction with solvents, its tendency to form micelles, and its chemical stability. acs.orgacs.org

Key areas of investigation in quantum chemical studies of similar alkyl sulfate surfactants include:

Charge Distribution: A central aspect of these studies is the calculation of partial atomic charges using methods like Mulliken population analysis. 66.39.60up.ac.za Contrary to a simplified view of a single point charge on the sulfate headgroup, quantum chemical calculations reveal that the negative charge is distributed over the entire sulfate group and can even influence the polarity of the adjacent alkyl chain. 66.39.60 This charge distribution is critical for understanding electrostatic interactions with water molecules, counter-ions, and other surfactant molecules. up.ac.za

Molecular Orbitals: The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the electronic structure, various global and local reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactive nature. researchgate.net Local reactivity can be assessed through Fukui functions, which identify the most likely sites within the molecule for nucleophilic or electrophilic attack. For an alkyl sulfate, this can help predict susceptibility to hydrolysis or oxidation at specific points along the alkyl chain or at the sulfate headgroup. acs.org

Interaction with Environment: Computational models can also simulate the interaction of the surfactant molecule with its environment, such as water molecules. These studies investigate the formation of hydrogen bonds between the hydrophilic sulfate headgroup and surrounding water, which is crucial for its solubility and interfacial behavior. up.ac.za

While specific data for "this compound" is not available, the following interactive table illustrates the type of information that would be generated from a typical quantum chemical analysis.

Illustrative Quantum Chemical Properties for an Alkyl Sulfate Surfactant Note: The following data is hypothetical and serves as an example of the parameters typically obtained from quantum chemical calculations for molecules similar to "this compound."

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -7.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 8.7 eV
Dipole Moment Measure of the molecule's overall polarity 12.5 Debye
Mulliken Charge on S Partial charge on the Sulfur atom +1.8 e

| Mulliken Charge on O (Sulfate) | Average partial charge on the oxygen atoms of the sulfate group | -0.9 e |

Such computational studies are invaluable for the rational design of new surfactants, allowing for the prediction of their properties and behavior before their synthesis and experimental testing. acs.orgresearchgate.net

Environmental Fate and Biogeochemical Cycling

Biodegradation Pathways in Aquatic and Soil Environments

Secondary alkyl sulfates are recognized as being readily biodegradable. cleaninginstitute.org The biodegradation process is initiated by microbial enzymes that target the sulfate (B86663) ester linkage, leading to the formation of the corresponding alcohol and inorganic sulfate.

The key to the microbial degradation of secondary alkyl sulfates is the action of specialized enzymes known as secondary alkylsulfatases. These enzymes catalyze the hydrolysis of the C-O-S ester bond, which is the first and rate-limiting step in the degradation pathway. This initial cleavage removes the sulfate group, eliminating the surfactant properties of the molecule and forming 2-decanol (B1670014). nih.gov

Several bacterial strains have been identified that possess the enzymatic machinery to degrade secondary alkyl sulfates:

Comamonas terrigena : This bacterial species is known to produce secondary alkylsulfatase enzymes, designated CS1 and CS2, which are active on various secondary alkyl sulfates. nih.gov

Pseudomonas putida : Strain FLA of this species has been found to produce three distinct secondary alkylsulfatases, named FS1, FS2, and FS3. nih.gov

Following the initial hydrolysis by these sulfatases to produce 2-decanol, the liberated secondary alcohol is further oxidized by alcohol dehydrogenases, channeling it into central metabolic pathways for complete mineralization. nih.gov

Primary biodegradation, defined as the loss of the parent compound's surfactant properties, is typically rapid for alkyl sulfates. While specific kinetic data for 2-decanol, hydrogen sulfate, sodium salt are not extensively documented, data from analogous compounds demonstrate rapid degradation. For instance, primary C12 alkyl sulfate has a reported half-life of approximately 0.3 to 1 day in surface waters. cleaninginstitute.org Secondary alkyl sulfates are also considered to be readily biodegraded. cleaninginstitute.org

Ultimate biodegradation, the complete conversion of the organic molecule to carbon dioxide, water, and mineral salts, follows primary degradation. The rate of biodegradation is influenced by the length of the alkyl chain. Studies on the chemical oxidation of primary alkyl sulfates, which can serve as a proxy for microbial degradation potential, show that the reaction rate constants increase with longer carbon chains.

Alkyl Sulfate Chain LengthSecond-Order Rate Constant (L mol⁻¹ s⁻¹) at 298 K
C8 (Octyl Sulfate)(1.0 ± 0.1) × 10⁸
C10 (Decyl Sulfate)(1.7 ± 0.1) × 10⁸
C12 (Dodecyl Sulfate)(2.6 ± 0.1) × 10⁸

Table 1: Effect of alkyl chain length on the chemical oxidation rate constants of primary alkyl sulfates, indicating higher reactivity with increasing chain length. acs.org

In soil environments, the biodegradation half-life for related anionic surfactants like linear alkylbenzene sulfonates (LAS) has been calculated to range from 7 to 22 days, indicating low persistence. kuleuven.be

The rate of biodegradation of alkyl sulfates is significantly influenced by various environmental conditions.

Temperature : Microbial activity is temperature-dependent. The primary biodegradation of C12 alkyl sulfate in river water is complete within one day at temperatures of 21-27°C, but the time required extends to three days at 10°C. who.int For other anionic surfactants, the optimal temperature for biodegradation has been observed to be around 30-40°C, with metabolic activity decreasing at lower temperatures and potentially ceasing in the thermophilic range (>50°C). nih.govresearchgate.net

pH : The optimal pH for the growth of surfactant-degrading bacteria and the activity of their enzymes is typically in the neutral to slightly alkaline range. Studies on phenol (B47542) biodegradation by Serratia sp., for example, show the highest degradation is achieved at a pH of 7.5. openjournalsnigeria.org.ng Many bacteria capable of degrading surfactants exhibit optimal activity between pH 6.5 and 7.5. openjournalsnigeria.org.ng

Presence of Co-contaminants : The presence of other organic substrates can influence degradation rates. In some cases, readily metabolizable carbon sources like glucose can enhance the degradation of surfactants through co-metabolism, where the enzymes produced for the primary substrate also act on the surfactant molecule. researchgate.net

Metabolite Identification and Transformation Products

The biodegradation of this compound proceeds through a defined pathway of metabolic intermediates.

Initial Hydrolysis : The first step is the enzymatic cleavage of the sulfate ester bond by a secondary alkylsulfatase, yielding two primary products:

2-Decanol nih.govnih.gov

Inorganic Sulfate (SO₄²⁻)

Oxidation of Secondary Alcohol : The resulting 2-decanol, a secondary alcohol, is then oxidized by bacterial alcohol dehydrogenases. This oxidation converts the alcohol to its corresponding methyl ketone:

2-Decanone

Subsequent Oxidation : The degradation of the aliphatic ketone intermediate is thought to proceed via a subterminal oxidation mechanism. Research on the bacterial degradation of a similar compound, 2-tridecanone, by a Pseudomonas strain showed it was converted into smaller chain molecules, including 1-undecanol (B7770649) and undecanoic acid. nih.govasm.org This suggests that a Baeyer-Villiger monooxygenase may cleave the ketone, forming an ester that is subsequently hydrolyzed to yield an alcohol and a fatty acid, which are then readily metabolized through β-oxidation.

Environmental Persistence and Transport Mechanisms

The combination of rapid biodegradation and moderate sorption to soil and sediment results in low environmental persistence for secondary alkyl sulfates.

Emerging Research Frontiers and Advanced Applications

Design Principles for Tailored Alkyl Sulfate (B86663) Architectures for Specific Performance

The performance of an alkyl sulfate surfactant is intricately linked to its molecular structure, particularly the architecture of its hydrophobic alkyl chain. For secondary alkyl sulfates like sodium 2-decyl sulfate, the position of the sulfate group along the chain and the degree of branching are critical design parameters that can be tailored for specific applications.

Hydrophobe branching has a significant impact on the physicochemical properties of alkyl sulfates. Increased branching can disrupt the packing of surfactant molecules at interfaces, which in turn influences foaming, surface tension reduction, and calcium tolerance. shell.com While extensive branching can lead to reduced foaming performance, it can also enhance water solubility, which is advantageous in certain formulations. shell.com The strategic placement of methyl or ethyl branches along the alkyl backbone can be controlled to a degree through various synthetic processes, including the oligomerization of linear olefins or the skeletal rearrangement of paraffins. google.com

The relationship between branching and surfactant properties is not always linear. While some studies show that branching can be detrimental to detergency in powdered laundry formulations, it may have no significant effect in liquid laundry detergents. shell.com This highlights the importance of considering the entire formulation and the intended application when designing tailored alkyl sulfate architectures. The interplay between the branched structure and other formulation components is a key area of ongoing research.

Interactive Data Table: Effect of Hydrophobe Branching on Surfactant Properties

PropertyEffect of Increased BranchingReference
FoamingGenerally reduced shell.com
Water SolubilityDramatically increased shell.com
Calcium ToleranceImproved due to enhanced solubility shell.com
Detergency (Powder)Diminished at constant molecular weight shell.com
Detergency (Liquid)No statistically significant effect shell.com

Applications in Chemical Enhanced Oil Recovery (EOR)

Chemical Enhanced Oil Recovery (EOR) aims to maximize the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. Surfactants play a crucial role in EOR by reducing the interfacial tension (IFT) between oil and water, which helps to mobilize trapped oil. daneshyari.comresearchgate.net Secondary alkyl sulfates, including branched isomers, are being investigated for their potential in EOR applications, particularly in challenging reservoir conditions such as high salinity and high temperatures. researchgate.netmdpi.com

The primary mechanism by which surfactants enhance oil recovery is the significant reduction of IFT, which lowers the capillary forces that trap oil in the porous rock formations. daneshyari.com Branched alkyl alcohol propoxylated sulfates, for instance, have been shown to be effective at creating low IFT at dilute concentrations without the need for alkaline agents or co-surfactants. researchgate.net This is particularly advantageous in carbonate reservoirs, where the use of alkali can be problematic. elsevierpure.comresearchgate.net

In addition to reducing IFT, surfactants can also alter the wettability of the reservoir rock, making it more water-wet and facilitating the displacement of oil. mdpi.combohrium.com The effectiveness of a surfactant in an EOR application depends on its specific structure and the conditions of the reservoir, including the type of crude oil, water salinity, and temperature. daneshyari.com Research has shown that both linear and branched dodecyl alkyl sulfates can enhance oil recovery, with branched structures sometimes showing greater effectiveness in phase behavior tests. researchgate.net However, core flooding tests have demonstrated that linear surfactants can, in some cases, produce slightly more oil. researchgate.net This underscores the complexity of EOR mechanisms and the need for tailored surfactant design.

The application of surfactant flooding can be implemented in two main scenarios: tertiary recovery, where the surfactant solution is injected after a water flood, and secondary recovery, where the surfactant is included in the initial water flood. elsevierpure.comresearchgate.net Studies on alkyl ether sulfonates in high-salinity carbonate reservoirs have shown that tertiary recovery can yield an additional 1-7% of the original oil in place. elsevierpure.comresearchgate.net

Advanced Materials Science Applications (e.g., templating, controlled self-assembly)

The self-assembly properties of surfactants are being harnessed in advanced materials science to create structured materials with unique properties. While sodium dodecyl sulfate (SDS), a primary alkyl sulfate, is widely studied in this context, the principles can be extended to secondary alkyl sulfates like sodium 2-decyl sulfate. The branched nature of the hydrophobic tail in secondary alkyl sulfates can influence their packing and self-assembly behavior, offering opportunities for creating novel material architectures.

One area of application is in the templating of mesoporous materials. Surfactants can form micelles that act as templates around which inorganic precursors, such as silica (B1680970), can polymerize. Subsequent removal of the surfactant template leaves behind a porous material with a controlled pore size and structure. For example, a mixture of surfactants, including SDS, has been used as a structure-directing agent for the synthesis of hollow mesoporous silica nanoparticles. mdpi.com The specific structure of the surfactant influences the morphology of the resulting material.

The controlled self-assembly of branched molecules is a key area of research for creating complex, hierarchical structures. For instance, branched colloidal nanocrystals have been shown to self-assemble first into linear chains and then into three-dimensional superstructures, with the instructions for this hierarchical assembly encoded in the shape of the building blocks. uu.nl Similarly, the specific geometry of secondary alkyl sulfates could be exploited to direct the formation of unique supramolecular assemblies. The interplay of hydrophobic interactions, electrostatic forces, and steric effects due to the branched structure can lead to the formation of non-spherical micelles or other complex phases, which could serve as templates for advanced materials.

Chemoenzymatic Approaches in Organic Synthesis

The synthesis of structurally defined secondary alkyl sulfates, particularly chiral molecules, can be challenging using traditional chemical methods. Chemoenzymatic approaches, which combine chemical synthesis with biocatalysis, offer a powerful alternative for producing these complex molecules with high selectivity and under mild reaction conditions.

Enzymes, particularly lipases, are widely used in organic synthesis for their ability to catalyze reactions with high regio- and enantioselectivity. nih.govnih.gov A key step in the synthesis of a secondary alkyl sulfate is the creation of the chiral secondary alcohol precursor. Lipase-catalyzed kinetic resolution is a well-established method for obtaining enantiomerically pure alcohols. researchgate.netresearchgate.net This involves the selective acylation or deacylation of a racemic alcohol, leaving one enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CALB) is a highly effective catalyst for the resolution of secondary alcohols. researchgate.net

Once the desired chiral secondary alcohol is obtained, it can be sulfated to produce the corresponding alkyl sulfate. While chemical sulfation methods are available, enzymatic sulfation using sulfotransferases is an emerging and more sustainable alternative. A simple and effective method for the synthesis of secondary alkyl sulfate esters involves the sulfation of the sodium alkoxide of the parent alcohol using a triethylamine-SO3 complex. nih.gov This method has been shown to proceed with good yields and, importantly, with complete retention of configuration for chiral alcohols. nih.gov

The combination of lipase-catalyzed resolution of secondary alcohols and subsequent stereospecific sulfation provides a robust chemoenzymatic route to enantiomerically pure secondary alkyl sulfates. This approach allows for the precise control of the stereochemistry of the final product, which is crucial for applications where molecular recognition is important.

Predictive Modeling for Structure-Function Relationships

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, is becoming an indispensable tool in the design of new surfactants with tailored properties. nih.govacs.org These computational methods aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties or biological activity. rsc.orgresearchgate.net For secondary alkyl sulfates, QSPR can be used to predict key performance indicators such as the critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB) based on calculated molecular descriptors. nih.gov

The development of a robust QSPR model involves several key steps:

Data Set Selection: A diverse set of surfactants with known experimental properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each surfactant. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. acs.org

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the property being modeled.

Model Construction: A mathematical model, often a multiple linear regression (MLR) or a more complex machine learning algorithm like an artificial neural network (ANN), is built to correlate the selected descriptors with the experimental property. rsc.orgresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For anionic surfactants, QSPR studies have shown that topological, solvational, and charge-related descriptors are particularly important for predicting properties like CMC. acs.org The inclusion of descriptors that account for steric hindrance in the hydrophobic region is crucial for accurately modeling branched surfactants like sodium 2-decyl sulfate. nih.gov Advanced modeling techniques like artificial neural networks can capture complex non-linear relationships between molecular structure and surfactant performance, offering higher predictive accuracy compared to traditional linear models. rsc.orgresearchgate.net These predictive models can significantly accelerate the design and screening of new secondary alkyl sulfate architectures for specific applications, reducing the need for extensive and time-consuming experimental work.

Sustainable Production and Biorefinery Integration

The shift towards a bio-based economy is driving the development of sustainable routes for the production of chemicals, including surfactants. The production of 2-Decanol (B1670014), hydrogen sulfate, sodium salt from renewable feedstocks is a key area of research, with a focus on integrating its synthesis into a biorefinery concept. A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass.

The sustainable production of sodium 2-decyl sulfate begins with the sourcing of renewable 2-decanol. While traditional production methods for alcohols often rely on petrochemical feedstocks, biotechnological routes are being developed. These can involve the fermentation of sugars derived from lignocellulosic biomass to produce a range of alcohols. The specific production of 2-decanol can be achieved through microbial fermentation or the chemical upgrading of bio-derived platform molecules.

Once bio-based 2-decanol is produced, it can be converted to the corresponding sulfate ester. As discussed in the chemoenzymatic synthesis section, enzymatic sulfation presents a greener alternative to traditional chemical methods that often use harsh reagents. The integration of these biocatalytic steps into a biorefinery framework allows for the valorization of various biomass components. For example, cellulosic and hemicellulosic fractions of biomass can be used for the production of alcohols, while the lignin (B12514952) fraction can be converted into other valuable chemicals or used to generate energy for the process.

Q & A

Basic: What are the recommended methods for synthesizing 2-Decanol hydrogen sulfate sodium salt, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves sulfation of 2-decanol using chlorosulfonic acid or sulfur trioxide, followed by neutralization with sodium hydroxide. To optimize efficiency:

  • Use anhydrous conditions to minimize hydrolysis of the sulfate ester intermediate .
  • Control reaction temperature (e.g., 0–5°C during sulfation to reduce side reactions) .
  • Monitor reaction progress via thin-layer chromatography (TLC) or titration for unreacted alcohol .
  • Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity, validated by HPLC or ion chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing 2-Decanol hydrogen sulfate sodium salt?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm sulfate ester formation (e.g., δ 3.8–4.2 ppm for –CH2_2–O–SO3_3^-) and sodium counterion presence .
  • FT-IR: Strong absorption bands at 1250–1220 cm1^{-1} (S=O asymmetric stretch) and 1050–1000 cm1^{-1} (S–O–C stretch) verify sulfation .
  • Mass Spectrometry (MS): ESI-MS in negative mode detects [M–Na]^- ions for molecular weight confirmation .

Advanced: How does the stereochemistry of 2-Decanol influence the sulfation reaction and final product’s properties?

Answer:
2-Decanol’s chiral center (R/S configuration) affects sulfation kinetics and product stability:

  • Axial vs. Equatorial Conformers: Axial hydroxyl groups (in trans-decalin analogs) exhibit higher reactivity due to reduced steric hindrance during sulfation .
  • Enantiomeric Purity: Chiral chromatography (e.g., CSP-LC) resolves R/S isomers post-synthesis. Enantiopure products may show distinct surfactant properties in micelle formation .
  • Stability Studies: Equatorial sulfate esters are less prone to hydrolysis in aqueous buffers compared to axial conformers .

Advanced: How can researchers address discrepancies in solubility data across solvent systems?

Answer:
Contradictions in solubility (e.g., polar vs. nonpolar solvents) arise from:

  • Hydrogen Bonding: Solubility in water decreases with increased alkyl chain hydrophobicity, but micelle formation in polar solvents (e.g., DMSO) can skew measurements .
  • Method Standardization: Use Hansen solubility parameters (δd_d, δp_p, δh_h) to predict miscibility. For example, cyclopentanone (δ~20 MPa1/2^{1/2}) may dissolve the compound better than decane (δ~15 MPa1/2^{1/2}) .
  • Temperature Control: Document thermal history (e.g., heating/cooling rates) to ensure reproducibility .

Basic: What are the best practices for ensuring purity during synthesis and storage?

Answer:

  • Purification: Column chromatography (silica gel, eluent: chloroform/methanol) removes unreacted alcohol or sulfonic acid by-products .
  • Purity Validation: Titration (e.g., two-phase titration with Hyamine 1622) quantifies active sulfate content .
  • Storage: Store under nitrogen at 4°C in amber glass to prevent oxidation and hydrolysis. Monitor degradation via periodic FT-IR or ion chromatography .

Advanced: What experimental strategies resolve conflicting toxicity data in ecotoxicological studies?

Answer:
Contradictory toxicity results (e.g., endocrine disruption potential) require:

  • Standardized Assays: Use EPA-recommended in vitro models (e.g., ER/AR reporter gene assays) to compare results with the compound’s inclusion in endocrine disruptor screening programs .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., free 2-decanol or sulfate ions) that may contribute to toxicity .
  • Environmental Matrices: Test in simulated natural waters (varying pH, hardness) to account for matrix effects on bioavailability .

Advanced: How can researchers mitigate challenges in isolating isomers or by-products during synthesis?

Answer:

  • Chromatographic Separation: Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve isomers .
  • By-Product Identification: GC-MS detects volatile impurities (e.g., residual chlorosulfonic acid) .
  • Crystallization Optimization: Adjust solvent polarity (e.g., acetone/hexane mixtures) to selectively crystallize the target compound over by-products .

Basic: What analytical methods validate the compound’s surfactant properties in micelle formation studies?

Answer:

  • Critical Micelle Concentration (CMC): Measure via surface tension (Wilhelmy plate method) or conductivity titration. Expect CMC values ~1–5 mM for alkyl sulfate salts .
  • Dynamic Light Scattering (DLS): Determines micelle size distribution (typically 2–10 nm for sodium alkyl sulfates) .
  • Fluorescence Spectroscopy: Pyrene probe assays quantify micropolarity changes during micellization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.